molecular formula C16H12O2 B8423847 9,10-Dihydro-9,10-anthracenedicarboxaldehyde

9,10-Dihydro-9,10-anthracenedicarboxaldehyde

Cat. No. B8423847
M. Wt: 236.26 g/mol
InChI Key: KNHHFDCLCNKUBD-UHFFFAOYSA-N
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Patent
US04211726

Procedure details

To a solution of 240 mg. of the product of Example 2 (prepared as described) in 15 ml. of acetonitrile is added a solution of 0.30 ml. of triethylamine in 5 ml. of acetonitrile. The reaction mixture is stirred at room temperature for 4 hours then is cooled in an ice bath. The precipitate is collected by filtration to give 136 mg. of the desired crude product as orange crystals, mp. 224°-228° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
desired crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1[C:14]2[CH:13]([CH:15]=[O:16])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[CH:6]([CH:17]=[O:18])[C:5]=2[CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C>C(#N)C>[CH:8]1[C:7]2[C:12](=[C:13]([CH:15]=[O:16])[C:14]3[C:5]([C:6]=2[CH:17]=[O:18])=[CH:4][CH:3]=[CH:2][CH:1]=3)[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C(C3=CC=CC=C3C(C12)C=O)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
desired crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitate is collected by filtration
CUSTOM
Type
CUSTOM
Details
to give 136 mg

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1=CC=CC2=C(C3=CC=CC=C3C(=C12)C=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.